6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of chloro, fluoro, and methoxy substituents on the phenyl ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl hydrazines. One common method includes the reaction of 4-fluoro-3-methoxybenzohydrazide with 6-chloropyridazine-3-carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridazines with various functional groups.
Scientific Research Applications
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of chloro, fluoro, and methoxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 4-fluoro-3-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its potential as a pharmacologically active compound compared to other triazolopyridazines.
Properties
CAS No. |
596825-80-8 |
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Molecular Formula |
C12H8ClFN4O |
Molecular Weight |
278.67 g/mol |
IUPAC Name |
6-chloro-3-(4-fluoro-3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H8ClFN4O/c1-19-9-6-7(2-3-8(9)14)12-16-15-11-5-4-10(13)17-18(11)12/h2-6H,1H3 |
InChI Key |
BANCTYPQXBMTGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2N=C(C=C3)Cl)F |
Origin of Product |
United States |
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